![molecular formula C17H18BrNO2S B2758780 2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-60-4](/img/structure/B2758780.png)
2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as BTPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis: Pinacol Boronic Ester Derivatives
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic transformations, including the formal anti-Markovnikov alkene hydromethylation. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Antidiabetic Agents: Canagliflozin Precursor
The compound 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene serves as an antidiabetic agent. It plays a crucial role in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus .
Anti-HIV-1 Activity: Indole Derivatives
Indole derivatives, including those containing thiophene moieties, have shown promise in antiviral research. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV-1 activity .
Boron Reagents for Suzuki–Miyaura Coupling
Boron reagents play a critical role in Suzuki–Miyaura coupling reactions. While pinacol boronic esters are commonly used, their stability and efficient protodeboronation are essential considerations. Researchers continue to explore new classes of boron reagents for improved transmetalation mechanisms and broader applications in coupling reactions .
Total Synthesis of Natural Products: δ-®-Coniceine and Indolizidine 209B
Protodeboronation has been employed in the formal total synthesis of natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .
Functional Group Transformations: Oxidations, Aminations, and More
Beyond specific applications, boronic esters allow for diverse functional group transformations. These include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for various chemical reactions .
properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-21-13-6-7-16(18)15(11-13)17(20)19(12-4-5-12)9-8-14-3-2-10-22-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVURIPRWTHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide |
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